molecular formula C17H19NO3 B7455445 2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No. B7455445
M. Wt: 285.34 g/mol
InChI Key: BRDHQJKEJMFOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione, also known as MMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMPI is a synthetic compound that belongs to the class of isoindoline-1,3-dione derivatives.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is not yet fully understood. However, it has been proposed that 2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione exerts its anticancer activity by inhibiting the activity of enzymes such as matrix metalloproteinases (MMPs) and topoisomerases. MMPs are enzymes that play a crucial role in tumor invasion and metastasis. Topoisomerases are enzymes that are involved in DNA replication and transcription. 2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has been found to modulate various biochemical and physiological processes. It has been shown to inhibit angiogenesis, which is the process of formation of new blood vessels. Angiogenesis plays a critical role in tumor growth and metastasis. 2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has also been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins. 2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has been shown to possess antioxidant activity and to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. 2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has been found to exhibit potent anticancer, antifungal, and antibacterial activities, which makes it an attractive candidate for drug development. However, there are some limitations to the use of 2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione in lab experiments. 2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a relatively new compound, and its toxicity profile and pharmacokinetics are not yet fully understood. Further studies are needed to determine the optimal dosage and administration route of 2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione.

Future Directions

2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several potential future directions for research. One possible direction is to investigate the use of 2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione as a therapeutic agent for cancer, fungal, and bacterial infections. Another direction is to study the mechanism of action of 2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione in more detail. Further studies are needed to determine the optimal dosage and administration route of 2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione. Additionally, the toxicity profile and pharmacokinetics of 2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione need to be further investigated to ensure its safety for use in humans. Finally, the development of analogs of 2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione with improved potency and selectivity could also be a potential future direction for research.
Conclusion:
In conclusion, 2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a synthetic compound that has shown promising therapeutic potential. 2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has been found to exhibit anticancer, antifungal, and antibacterial activities. The mechanism of action of 2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is not yet fully understood, but it has been proposed to inhibit the activity of enzymes such as MMPs and topoisomerases. 2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several advantages as a research tool, but its toxicity profile and pharmacokinetics need to be further investigated. 2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several potential future directions for research, including its use as a therapeutic agent and the development of analogs with improved potency and selectivity.

Synthesis Methods

The synthesis of 2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves the condensation reaction of 2-methoxy-5-methylbenzaldehyde with cyclohexane-1,3-dione in the presence of a base catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain 2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione. The yield of 2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst and reducing agent used.

Scientific Research Applications

2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. 2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.

properties

IUPAC Name

2-[(2-methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11-7-8-15(21-2)12(9-11)10-18-16(19)13-5-3-4-6-14(13)17(18)20/h3-4,7-9,13-14H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDHQJKEJMFOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CN2C(=O)C3CC=CCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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